4-Chloro-2,3-dimethylpyridine 4-Chloro-2,3-dimethylpyridine
Brand Name: Vulcanchem
CAS No.: 315496-27-6
VCID: VC3816393
InChI: InChI=1S/C7H8ClN/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3
SMILES: CC1=C(C=CN=C1C)Cl
Molecular Formula: C7H8ClN
Molecular Weight: 141.6 g/mol

4-Chloro-2,3-dimethylpyridine

CAS No.: 315496-27-6

Cat. No.: VC3816393

Molecular Formula: C7H8ClN

Molecular Weight: 141.6 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2,3-dimethylpyridine - 315496-27-6

Specification

CAS No. 315496-27-6
Molecular Formula C7H8ClN
Molecular Weight 141.6 g/mol
IUPAC Name 4-chloro-2,3-dimethylpyridine
Standard InChI InChI=1S/C7H8ClN/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3
Standard InChI Key WJWLNMWPSHIDHR-UHFFFAOYSA-N
SMILES CC1=C(C=CN=C1C)Cl
Canonical SMILES CC1=C(C=CN=C1C)Cl

Introduction

Chemical Identification and Properties

Molecular Characteristics

4-Chloro-2,3-dimethylpyridine is a pyridine derivative substituted with chlorine at the 4-position and methyl groups at the 2- and 3-positions. Its molecular formula is C₇H₈ClN, with a molecular weight of 141.60 g/mol .

Key Physical Properties (Non-N-Oxide Form)

PropertyValueSource
Molecular Weight141.60 g/molPubChem
Molecular FormulaC₇H₈ClNPubChem
Melting PointNot explicitly reported
Boiling PointNot explicitly reported
DensityNot explicitly reported
SolubilitySlightly soluble in dichloromethaneInferred
LogP (Octanol/Water)Not explicitly reported

Note: Specific data for the non-N-oxide form may overlap with the N-oxide variant in some sources, requiring careful differentiation.

Synthesis and Production

Synthetic Routes

The synthesis of 4-Chloro-2,3-dimethylpyridine typically involves dechlorination or direct chlorination of pyridine derivatives. A common approach includes:

  • N-Oxidation of 2,3-Dimethylpyridine: Catalytic oxidation of 2,3-dimethylpyridine with RuCl₃ and O₂ yields the N-oxide intermediate .

  • Chlorination: Reaction with Cl₂ in dichloromethane replaces the N-oxide group, forming 4-chloro-2,3-dimethylpyridine-N-oxide .

  • Deoxygenation: Treatment with RuCl₃ under mild conditions removes the N-oxide group, yielding the final product .

Industrial-Scale Considerations

  • Safety: Exothermic decomposition potential in intermediates requires controlled reaction conditions .

  • Efficiency: Telescoped synthesis methods minimize waste and reduce costs .

Applications in Pharmaceuticals

Role in Proton Pump Inhibitor Synthesis

4-Chloro-2,3-dimethylpyridine serves as a key intermediate in the synthesis of PPIs such as:

  • Rabeprazole: Used to treat GERD and ulcers .

  • Dexlansoprazole: A delayed-release PPI for prolonged acid suppression .

Synthetic Pathway for Dexlansoprazole (Simplified)

  • Chlorination: 4-Chloro-2,3-dimethylpyridine is further functionalized with methanesulfonyl or methoxy groups .

  • Alkylation: Introduction of chloromethyl or sulfonamide groups to form active pharmaceutical ingredients .

Hazard StatementPrecautionary MeasuresSource
H341 (Mutagenic)Avoid inhalation; use PPELGC
H318 (Eye Damage)Wear goggles; rinse eyes immediatelyLGC
H315 (Skin Irritation)Use gloves; wash hands thoroughlyLGC
H302 (Toxicity)Do not ingest; seek medical help if swallowedLGC

Research and Development

Green Chemistry Initiatives

Efforts to optimize synthesis include:

  • Catalytic Oxidation: RuCl₃-mediated N-oxidation reduces catalyst use and waste .

  • One-Pot Reactions: Minimize solvent usage and energy consumption .

Scalability Challenges

  • Exothermic Reactions: Require precise temperature control during chlorination and deoxygenation .

  • Purity Control: Critical for pharmaceutical-grade intermediates .

Environmental and Toxicological Data

Environmental Fate

  • LogP: Low value (estimated ~0.4 for N-oxide analogs) suggests moderate aqueous solubility .

  • Biodegradation: Limited data; requires further study.

Toxicity

  • Acute Toxicity: Harmful if swallowed (H302) .

  • Chronic Effects: Suspected genetic toxicity (H341) .

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